
Phenyl 4-pentylpyridine-1(4H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-pentylpyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a phenyl group, a pentyl chain, and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-pentylpyridine-1(4H)-carboxylate typically involves the reaction of pyridine derivatives with phenyl and pentyl substituents. One common method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound . Another method is the Hantzsch dihydropyridine synthesis, which involves the cyclization of β-ketoesters with ammonia and aldehydes .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of copper catalysis and activation by lithium fluoride or magnesium chloride has been shown to be effective in the synthesis of pyridine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 4-pentylpyridine-1(4H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-pentylpyridine-1(4H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenyl 4-pentylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Phenyl 4-pentylpyridine-1(4H)-carboxylate can be compared with other pyridine derivatives, such as trifluoromethylpyridine and chloropyridine . These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications. For instance:
Eigenschaften
CAS-Nummer |
651053-95-1 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
phenyl 4-pentyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21NO2/c1-2-3-5-8-15-11-13-18(14-12-15)17(19)20-16-9-6-4-7-10-16/h4,6-7,9-15H,2-3,5,8H2,1H3 |
InChI-Schlüssel |
OFRHCFZIHHCDAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
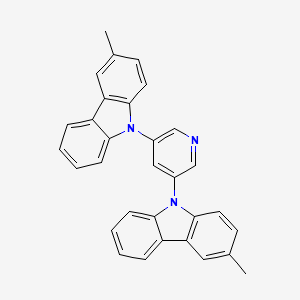
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
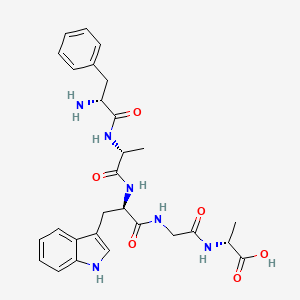
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)
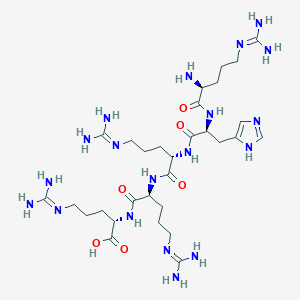
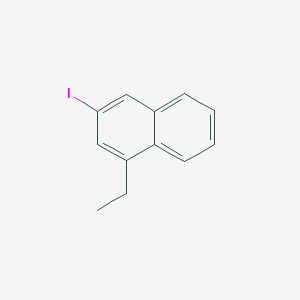
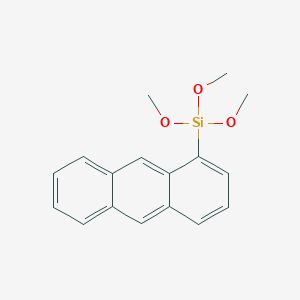

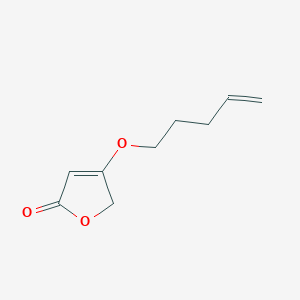
![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)
![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)
